6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methyl group and a trifluoromethyl group on a piperidine ring
Preparation Methods
The synthesis of 6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the core pyridine structure. One common synthetic route includes the following steps:
Formation of the Pyridine Core: : The pyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Methyl Group: : The methyl group is introduced through a methylation reaction, often using reagents like methyl iodide or dimethyl sulfate.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Piperidine Ring: : The piperidine ring is attached through a nucleophilic substitution reaction, where the pyridine core reacts with a suitable piperidine derivative.
Final Functionalization:
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride, leading to the formation of corresponding oxides or carboxylic acids.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles like ammonia or amines, leading to the formation of substituted derivatives.
Coupling Reactions: : Coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce additional functional groups or linkers.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various derivatives with altered functional groups and structural modifications.
Scientific Research Applications
6-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : It serves as a probe in biological studies to investigate molecular interactions and pathways.
Medicine: : The compound has potential therapeutic applications, such as in the treatment of various diseases, including cancer and infectious diseases.
Industry: : It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, while the pyridine and piperidine rings contribute to its overall biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, 6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile stands out due to its unique structural features and biological activity. Similar compounds include:
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: : This compound shares the trifluoromethyl group but lacks the piperidine ring.
6-Methyl-2-(piperidin-1-yl)pyridine-3-carbonitrile: : This compound has a similar pyridine core but lacks the trifluoromethyl group.
4-(Trifluoromethyl)piperidine: : This compound contains the piperidine ring with the trifluoromethyl group but lacks the pyridine core.
Properties
IUPAC Name |
6-methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-9-2-3-10(8-17)12(18-9)19-6-4-11(5-7-19)13(14,15)16/h2-3,11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYXOWZJONHCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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